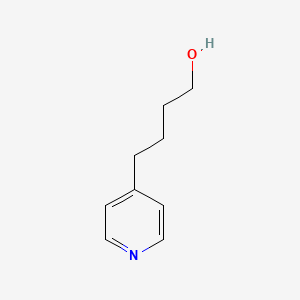

4-Pyridinebutanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Pyridinebutanol can be synthesized through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde with butanol under suitable reaction conditions, such as heating under acidic or basic conditions . Another method involves the use of sodium borohydride and lithium chloride in tetrahydrofuran, followed by the addition of methyl isonicotinate and heating under reflux .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyridinebutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include 4-pyridinecarboxylic acid (from oxidation) and various halogenated derivatives (from substitution) .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of 4-Pyridinebutanol as an anticancer agent. A notable investigation demonstrated that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), Caco2 (colon cancer), and MCF-7 (breast cancer) cells. The in-vivo studies indicated that these compounds could effectively target sarcoma cells in tumor-bearing mice models, suggesting their viability as novel anticancer agents .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Cytotoxicity (IC50 µM) |

|---|---|---|

| Compound 4 | HepG2 | 2.57 |

| Compound 4 | Caco2 | Moderate |

| Compound 8 | MCF-7 | Strong |

Antioxidant Properties

The antioxidant capacity of this compound has been explored through various studies that assess its ability to inhibit lipid oxidation. In one study, peptide fractions derived from corn gluten meal were shown to significantly reduce lipid oxidation in ground pork when combined with this compound at varying concentrations. The results indicated that the incorporation of these antioxidants could enhance the stability of meat products during storage .

Table 2: Antioxidant Activity of Peptide Fractions with this compound

| Peptide Fraction | Concentration (mg/kg) | Lipid Oxidation Reduction (%) |

|---|---|---|

| CH-P4 | 1000 | 41.9 |

| CH-B3 | 1000 | 34.6 |

| CH-F1 | 1000 | 6.5 |

Biomarker for Tobacco Exposure

This compound is also recognized as a significant biomarker for tobacco exposure due to its metabolic relationship with tobacco-specific carcinogens. Studies have quantified levels of this compound in biological samples, providing insights into tobacco use and associated health risks. The development of sensitive analytical methods for measuring total NNAL (the sum of this compound and its glucuronides) has been crucial for epidemiological studies assessing tobacco-related diseases .

Drug Development

The structural properties of this compound make it a candidate for further drug development, particularly in creating novel therapeutic agents targeting specific diseases. Its ability to form stable complexes with various biological molecules opens avenues for designing drugs with improved efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of 4-Pyridinebutanol is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways, depending on the specific drug it helps to synthesize. For example, in the synthesis of tirofiban, it contributes to the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa receptor on platelets .

Vergleich Mit ähnlichen Verbindungen

4-Pyridinemethanol: Another pyridine derivative with similar properties and applications.

Uniqueness: 4-Pyridinebutanol is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Biologische Aktivität

4-Pyridinebutanol, a compound characterized by a pyridine ring attached to a butanol chain, has garnered interest in the scientific community due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and case studies related to this compound, providing a comprehensive overview of its potential applications in medicine and biotechnology.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 155.18 g/mol

- IUPAC Name : 4-(hydroxymethyl)pyridine

This compound features a hydroxymethyl group (-CHOH) at the 4-position of the pyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antiviral Properties

In addition to its antibacterial effects, studies have shown that this compound possesses antiviral activity against certain viruses. For instance, it has been evaluated for its efficacy against influenza virus strains, showing promising results in vitro. The compound's mechanism appears to involve the inhibition of viral replication pathways, although further research is needed to elucidate these mechanisms fully .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound have indicated its potential in treating neurodegenerative diseases. In animal models of Parkinson's disease, administration of this compound resulted in reduced neuronal death and improved motor function. The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of neurotrophic factors .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effects on biofilms formed by Staphylococcus aureus. The results showed a significant reduction in biofilm biomass when treated with concentrations above 32 µg/mL. This suggests that this compound could be utilized in formulations aimed at combating biofilm-associated infections .

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving mice with induced neurodegeneration, treatment with this compound led to improved cognitive performance as assessed by maze tests and reduced levels of inflammatory markers in brain tissue. These findings support the potential use of this compound as a therapeutic agent for conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reduction of Pyridine Derivatives : Utilizing reducing agents such as lithium aluminum hydride (LiAlH) to convert pyridine derivatives into alcohols.

- Alkylation Reactions : Employing alkyl halides in nucleophilic substitution reactions with pyridine derivatives to introduce the butanol chain.

Eigenschaften

IUPAC Name |

4-pyridin-4-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGNRLFZUNCBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382791 | |

| Record name | 4-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-15-3 | |

| Record name | 4-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.